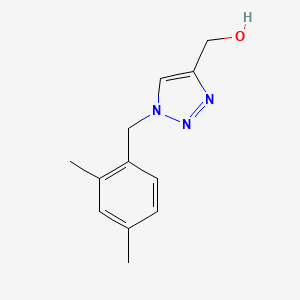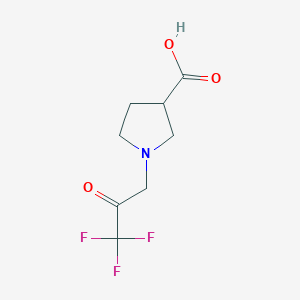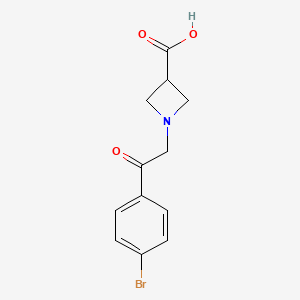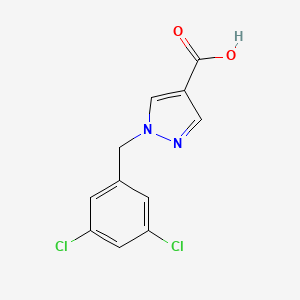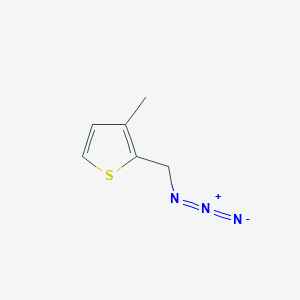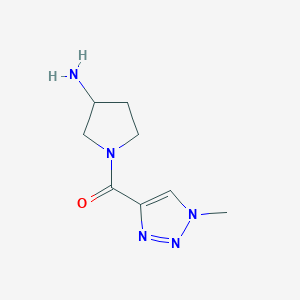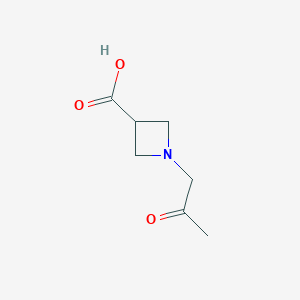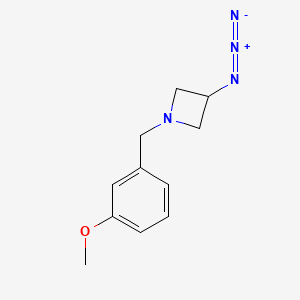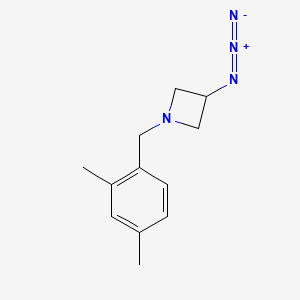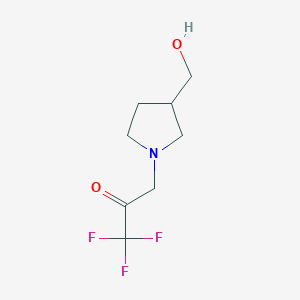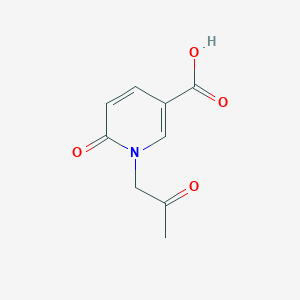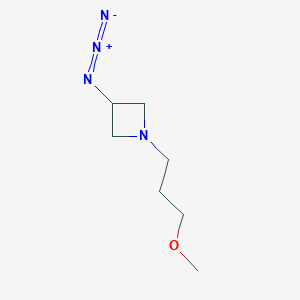
3-Azido-1-(3-methoxypropyl)azetidine
Overview
Description
3-Azido-1-(3-methoxypropyl)azetidine: is a chemical compound belonging to the class of azetidines, which are four-membered nitrogen-containing heterocycles. This compound is characterized by the presence of an azido group (-N₃) and a methoxypropyl group (-OCH₂CH₂CH₃) attached to the azetidine ring. Azetidines are known for their significant ring strain, which imparts unique reactivity and stability properties.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Microwave-Assisted Synthesis: One of the methods to synthesize azetidine derivatives involves the use of microwave irradiation.
Aza Paternò–Büchi Reaction: This method involves the [2 + 2] photocycloaddition reaction between an imine and an alkene component.
Industrial Production Methods: Industrial production methods for azetidine derivatives often involve large-scale microwave-assisted synthesis due to its efficiency and high yield. The use of specific catalysts and controlled reaction conditions is crucial to ensure the purity and stability of the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Azetidines can undergo oxidation reactions, often leading to the formation of azetidinones.
Reduction: Reduction of azetidines can yield various amine derivatives.
Substitution: Azetidines can participate in nucleophilic substitution reactions, where the azido group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under mild conditions to achieve substitution reactions.
Major Products:
Oxidation: Formation of azetidinones.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted azetidines with various functional groups.
Scientific Research Applications
Chemistry:
Polymer Chemistry: Azetidines are used as building blocks for polyamines through ring-opening polymerization.
Biology and Medicine:
Gene Transfection: Azetidine derivatives are explored for non-viral gene transfection due to their ability to form stable complexes with DNA.
Pharmaceuticals: Azetidines are investigated for their potential as amino acid surrogates and peptidomimetics, which can lead to the development of novel therapeutic agents.
Industry:
Mechanism of Action
The mechanism of action of 3-azido-1-(3-methoxypropyl)azetidine involves its ability to undergo ring-opening reactions due to the significant ring strain. This ring strain makes the azetidine ring highly reactive, allowing it to participate in various chemical transformations. The azido group can also undergo click chemistry reactions, forming stable triazole linkages.
Comparison with Similar Compounds
Aziridines: Three-membered nitrogen-containing heterocycles with higher ring strain compared to azetidines.
Azetidinones: Four-membered nitrogen-containing heterocycles with a carbonyl group, often used in medicinal chemistry.
Uniqueness: 3-Azido-1-(3-methoxypropyl)azetidine is unique due to the presence of both an azido group and a methoxypropyl group, which impart distinct reactivity and stability properties. The combination of these functional groups allows for diverse chemical transformations and applications in various fields.
Properties
IUPAC Name |
3-azido-1-(3-methoxypropyl)azetidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N4O/c1-12-4-2-3-11-5-7(6-11)9-10-8/h7H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUDZAMRYBLYQBX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCN1CC(C1)N=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


